molecular formula C21H16F2N2O4S B11454344 methyl [4,7-bis(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [4,7-bis(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11454344
M. Wt: 430.4 g/mol
InChI Key: ZQMRLJXWRAPBKS-UHFFFAOYSA-N
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Description

METHYL 2-[4,7-BIS(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by the presence of a thiazole ring fused to a pyridine ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4,7-BIS(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamide and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the thiazolopyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4,7-BIS(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolopyridine derivatives .

Scientific Research Applications

METHYL 2-[4,7-BIS(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 2-[4,7-BIS(4-FLUOROPHENYL)-2,5-DIOXO-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorophenyl groups enhances its binding affinity and specificity for certain targets, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyridine derivatives, such as:

Properties

Molecular Formula

C21H16F2N2O4S

Molecular Weight

430.4 g/mol

IUPAC Name

methyl 2-[4,7-bis(4-fluorophenyl)-2,5-dioxo-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C21H16F2N2O4S/c1-29-18(27)11-24-20-19(30-21(24)28)16(12-2-4-13(22)5-3-12)10-17(26)25(20)15-8-6-14(23)7-9-15/h2-9,16H,10-11H2,1H3

InChI Key

ZQMRLJXWRAPBKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)SC1=O

Origin of Product

United States

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